N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]
Description
This compound is a bis-acetamide derivative featuring a central 2-fluorophenylmethanediyl bridge connecting two acetamide moieties. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing molecular conformation and intermolecular interactions. Such compounds are often explored for their pharmacological properties, particularly as enzyme inhibitors or antimicrobial agents due to the thiazole moiety’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C17H19FN4O2S4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19FN4O2S4/c18-12-4-2-1-3-11(12)15(21-13(23)9-27-16-19-5-7-25-16)22-14(24)10-28-17-20-6-8-26-17/h1-4,15H,5-10H2,(H,21,23)(H,22,24) |
InChI Key |
GLBYGIQQANMXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC(C2=CC=CC=C2F)NC(=O)CSC3=NCCS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] typically involves the reaction of 2-fluorobenzaldehyde with 2-mercaptoacetic acid to form an intermediate, which is then reacted with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Acetamide Derivatives with Aromatic Linkers
Several bis-acetamide analogs with varying aromatic linkers and substituents have been synthesized and characterized (). Key examples include:
*Calculated based on molecular formula.
Key Observations :
- Substituent Position : The ortho-fluorine in the target compound likely reduces symmetry compared to para-substituted analogs (e.g., 4-chloro or 4-methoxy), affecting crystallinity and solubility .
- Thiazole vs.
Thiazole-Containing Acetamides
Compounds such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the thiazole-acetamide motif but lack the bis-acetamide structure. Differences include:
- Molecular Conformation : The target compound’s bis-acetamide structure allows for intramolecular hydrogen bonding between thiazole sulfur and amide protons, whereas single-acetamide analogs rely on intermolecular interactions .
- Biological Relevance: Thiazole-containing acetamides often exhibit antimicrobial activity. The target compound’s dual thiazole groups may enhance binding to bacterial targets (e.g., penicillin-binding proteins) compared to mono-thiazole derivatives .
Fluorinated Aromatic Acetamides
Fluorine substitution is critical in drug design. Comparisons include:
Biological Activity
The compound N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] is a bis-amide derivative featuring thiazole and fluorophenyl moieties. This compound has garnered attention due to its potential biological activities, including antibacterial, antioxidant, and antitumor properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Thiazole Rings : Known for their diverse biological activities.
- Fluorophenyl Group : Often enhances pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 423.55 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antibacterial Activity
Recent studies have indicated that compounds similar to N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] exhibit significant antibacterial properties against various bacterial strains.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial efficacy of thiazole derivatives, the compound demonstrated notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized in Table 2.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 15 | 83.4 |
| Pseudomonas aeruginosa | 13 | 78.8 |
| Bacillus subtilis | 12 | 65.2 |
| Escherichia coli | 10 | 52.0 |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the ABTS assay, which measures the ability to scavenge free radicals. The findings indicate that this compound exhibits strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Table 3: Antioxidant Activity Results
| Compound | % Inhibition |
|---|---|
| N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] | 85.9 |
| Ascorbic Acid | 88.0 |
The biological activities of N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] can be attributed to its structural components:
- Thiazole Moiety : Known for its role in inhibiting various enzymes and disrupting cellular processes.
- Fluorine Substitution : Enhances lipophilicity and may improve cell membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
